molecular formula C10H10FN B12995858 6-ethyl-5-fluoro-1H-indole

6-ethyl-5-fluoro-1H-indole

Cat. No.: B12995858
M. Wt: 163.19 g/mol
InChI Key: JZINUFMBUPAHRZ-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The addition of ethyl and fluoro groups to the indole structure can enhance its biological properties and make it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-fluoro-1H-indole can be achieved through several methods. One common approach involves the nitration of indoline followed by reduction and cyclization to form the indole ring . Another method includes the Leimgruber-Batcho indole synthesis, which involves the condensation of an aniline derivative with a carbonyl compound, followed by cyclization and reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often used in the reduction steps to facilitate the formation of the indole ring .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-fluoro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted indole derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

6-ethyl-5-fluoro-1H-indole has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-5-fluoro-1H-indole is unique due to the combined presence of both ethyl and fluoro groups, which can enhance its biological activity and chemical stability compared to other indole derivatives .

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

6-ethyl-5-fluoro-1H-indole

InChI

InChI=1S/C10H10FN/c1-2-7-6-10-8(3-4-12-10)5-9(7)11/h3-6,12H,2H2,1H3

InChI Key

JZINUFMBUPAHRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C=CNC2=C1)F

Origin of Product

United States

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